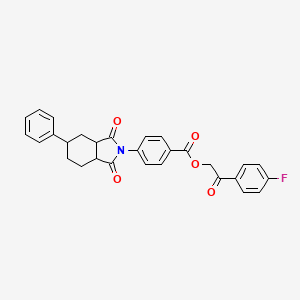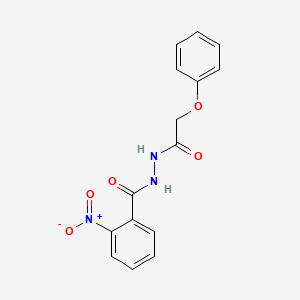![molecular formula C20H23N4O2+ B12459791 4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium](/img/structure/B12459791.png)
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium is a complex organic compound that has garnered interest in various fields of scientific research This compound features an acridine moiety, which is known for its biological activity, particularly in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Acridin-9-yl Hydrazide: This step involves the reaction of acridine with hydrazine to form acridin-9-yl hydrazide.
Condensation Reaction: The acridin-9-yl hydrazide is then reacted with an appropriate aldehyde or ketone to form the hydrazone derivative.
Cyclization: The hydrazone derivative undergoes cyclization with a morpholine derivative to form the final product.
The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Analyse Chemischer Reaktionen
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of BACE-1, an enzyme implicated in Alzheimer’s disease.
Biological Studies: Due to its biological activity, the compound is used in various biological assays to study enzyme inhibition, cell proliferation, and apoptosis.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in the pharmaceutical and chemical industries.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium involves its interaction with specific molecular targets. In the case of BACE-1 inhibition, the compound binds to the active site of the enzyme, forming hydrogen bonds with key amino acids. This binding prevents the enzyme from catalyzing the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium can be compared with other acridine derivatives and hydrazine-containing compounds:
Acridin-9-yl Hydrazide: This compound is a precursor in the synthesis of the target compound and shares similar biological activities.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye in cell biology.
Hydrazine Derivatives: Compounds like phenylhydrazine and benzylhydrazine, which are used in various chemical and biological applications.
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C20H23N4O2+ |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N'-acridin-9-yl-2-(4-methylmorpholin-4-ium-4-yl)acetohydrazide |
InChI |
InChI=1S/C20H22N4O2/c1-24(10-12-26-13-11-24)14-19(25)22-23-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9H,10-14H2,1H3,(H-,21,22,23,25)/p+1 |
InChI-Schlüssel |
VFMDZWDOZBQGGT-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1(CCOCC1)CC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


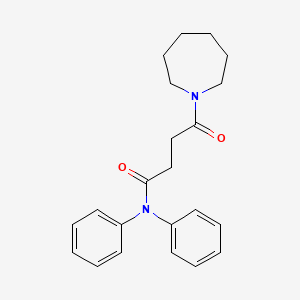
![4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12459722.png)
![1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12459728.png)
![3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12459733.png)
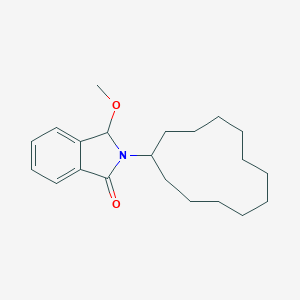
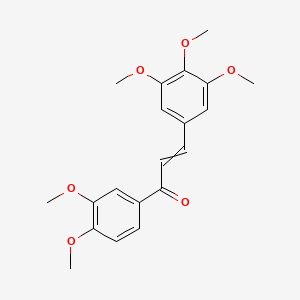
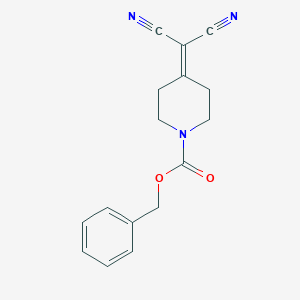
![2-{[4-(2-{4'-Tert-butyl-[1,1'-biphenyl]-4-yl}-2-({2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid](/img/structure/B12459769.png)
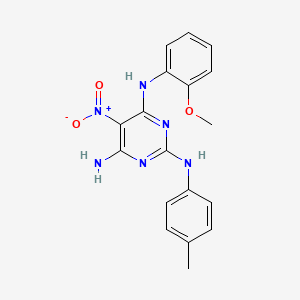
![N-(4-methylbenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12459793.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12459800.png)
![4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12459806.png)
